molecular formula C15H13NO4 B1349490 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid CAS No. 7554-80-5

2-[(4-methoxyphenyl)carbamoyl]benzoic Acid

Cat. No. B1349490
CAS RN: 7554-80-5
M. Wt: 271.27 g/mol
InChI Key: XTTYEBLAICLDJE-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)carbamoyl]benzoic acid (2-MPCBA) is a chemical compound belonging to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 286.34 g/mol and a melting point of 115-117°C. 2-MPCBA has been used in various scientific research applications, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.

Scientific Research Applications

Molecular Design and Drug Discovery

  • Allosteric and Active Site Binding : Research by Lanz and Riedl (2014) demonstrated the use of natural‐product‐derived fragments (NPDFs) in molecular design, particularly in the modulation of therapeutically relevant proteins. They developed highly selective and ligand‐efficient non‐zinc‐binding and zinc‐binding uracil‐based MMP‐13 inhibitors, showcasing the potential of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid derivatives in drug discovery (Lanz & Riedl, 2014).

Hypoglycemic Activity

  • Potential in Diabetes Treatment : The study by Rufer and Losert (1979) found that enantiomers of a compound closely related to this compound exhibited hypoglycemic activity. This suggests the relevance of such compounds in developing treatments for diabetes (Rufer & Losert, 1979).

Photoluminescence in Coordination Compounds

  • Influence on Luminescent Properties : Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in lanthanide coordination compounds. Their research indicated that electron-releasing substituents, like -OMe, enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).

Innovative Uses in Wastewater Treatment

  • Coagulation-Flocculation Processes : Martinez-Quiroz et al. (2017) reported on the innovative use of carbamoyl benzoic acids in wastewater treatment. They found these acids effective in removing hazardous heavy metals, suggesting a potential application of this compound derivatives in environmental management (Martinez-Quiroz et al., 2017).

Electrophilic Amination in Organic Synthesis

  • Amination of Aromatic Carbamates : Velikorodov et al. (2020) investigated the electrophilic amination of methyl N-(4-methoxyphenyl)carbamate, providing insight into the potential applications of this compound in organic synthesis (Velikorodov et al., 2020).

properties

IUPAC Name

2-[(4-methoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYEBLAICLDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355159
Record name 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7554-80-5
Record name 2-[(4-methoxyphenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYPHTHALANILIC ACID
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